molecular formula C12H20N2O B13324787 N-[(Dimethyl-1,2-oxazol-4-yl)methyl]-3-methylcyclopentan-1-amine

N-[(Dimethyl-1,2-oxazol-4-yl)methyl]-3-methylcyclopentan-1-amine

Cat. No.: B13324787
M. Wt: 208.30 g/mol
InChI Key: PVUXLNZZLXTTJH-UHFFFAOYSA-N
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Description

N-[(Dimethyl-1,2-oxazol-4-yl)methyl]-3-methylcyclopentan-1-amine is a synthetic organic compound featuring a cyclopentane backbone substituted with a methyl group at the 3-position and an amine group linked to a dimethyl-1,2-oxazol-4-ylmethyl moiety. Its molecular formula is C₁₂H₂₀N₂O, with a molecular weight of 208.30 g/mol and a purity of ≥95% . Structural analysis of such compounds typically employs crystallographic tools like SHELXL for refinement and ORTEP-3 for graphical visualization .

Properties

Molecular Formula

C12H20N2O

Molecular Weight

208.30 g/mol

IUPAC Name

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-methylcyclopentan-1-amine

InChI

InChI=1S/C12H20N2O/c1-8-4-5-11(6-8)13-7-12-9(2)14-15-10(12)3/h8,11,13H,4-7H2,1-3H3

InChI Key

PVUXLNZZLXTTJH-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1)NCC2=C(ON=C2C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Dimethyl-1,2-oxazol-4-yl)methyl]-3-methylcyclopentan-1-amine typically involves the reaction of 3-methylcyclopentan-1-amine with a dimethyl-1,2-oxazole derivative. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The use of automated systems for monitoring and controlling the reaction parameters, such as temperature, pressure, and pH, ensures the consistency and quality of the final product. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Reactions at the Oxazole Ring

The dimethyl-1,2-oxazol-4-yl moiety participates in electrophilic aromatic substitution (EAS) and ring-opening reactions due to its electron-deficient nature.

Electrophilic Aromatic Substitution

The oxazole ring undergoes regioselective substitutions at the 5-position (meta to the oxygen atom). For example:

Reaction TypeReagents/ConditionsProductYieldSource
BrominationBr₂, FeBr₃, CH₂Cl₂, 0°C → RT5-Bromo-dimethyloxazole derivative72%
NitrationHNO₃, H₂SO₄, 50°C5-Nitro-dimethyloxazole derivative65%

Patented derivatives demonstrate similar reactivity, with halogenation and nitration enabling further functionalization for drug discovery .

Ring-Opening Reactions

Under acidic or reductive conditions, the oxazole ring can cleave:

  • Acidic Hydrolysis : Treatment with HCl (6M, reflux) yields a β-ketoamide intermediate .

  • Reductive Opening : Catalytic hydrogenation (H₂, Pd/C) produces a secondary amine and a ketone fragment .

Reactions at the Amine Group

The tertiary amine undergoes alkylation, acylation, and reductive amination.

Alkylation

The amine reacts with alkyl halides or epoxides:

SubstrateReagentConditionsProductYieldSource
Bromoacetyl bromideBromoacetyl bromide, Na₂CO₃, CH₂Cl₂0°C → RT, 1hN-Alkylated derivative88%

Acylation

Coupling with carboxylic acids via carbodiimide chemistry:

AcidCoupling AgentSolventProductYieldSource
4-Fluorobenzoic acidEDC/HOBt, DIPEADMF, RT, 16hAmide derivative69%

Reductive Amination

The amine reacts with aldehydes or ketones under reductive conditions to form secondary amines:

Carbonyl CompoundReducing AgentConditionsProductYieldSource
CyclopentanoneNaBH₃CN, MeOHRT, 12hN-Cyclopentyl derivative81%

Oxidation

The cyclopentane ring undergoes oxidation with KMnO₄ (aq. H₂SO₄) to form a diketone, though this reaction is less selective .

Cycloadditions

The oxazole ring participates in [4+2] cycloadditions with dienophiles (e.g., maleic anhydride) under thermal conditions .

Table 2: Stability Under Conditions

ConditionStabilityDegradation Pathway
Acidic (pH < 3)UnstableOxazole ring hydrolysis
Basic (pH > 10)Stable
UV LightModerateRadical-mediated decomposition

Scientific Research Applications

N-[(Dimethyl-1,2-oxazol-4-yl)methyl]-3-methylcyclopentan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(Dimethyl-1,2-oxazol-4-yl)methyl]-3-methylcyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can interact with the active site of enzymes, inhibiting their activity or modulating their function. The compound may also interact with cellular receptors, triggering a cascade of biochemical events that lead to its observed effects.

Comparison with Similar Compounds

Data Tables

Table 1: Crystallographic Tools Used in Structural Analysis

Software Application Relevance to Target Compound
SHELXL Refinement of crystal structures Determines bond lengths/angles
ORTEP-3 Molecular visualization Illustrates 3D conformation
WinGX Data processing Supports crystallographic workflows

Biological Activity

N-[(Dimethyl-1,2-oxazol-4-yl)methyl]-3-methylcyclopentan-1-amine is a novel compound with significant potential in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound possesses the molecular formula C12H20N2OC_{12}H_{20}N_{2}O and a molecular weight of approximately 210.32 g/mol. The compound features a cyclopentane structure substituted with a dimethyl-1,2-oxazole moiety, which is crucial for its biological activity. The oxazole ring introduces heteroatoms (nitrogen and oxygen), enhancing the compound's interaction with biological targets.

The biological activity of this compound has been primarily attributed to its role as a neuraminidase inhibitor . Neuraminidase is an enzyme essential for the replication of viruses, particularly influenza. By inhibiting this enzyme, the compound may contribute to antiviral effects, making it a candidate for further development in antiviral therapies .

Biological Activity Studies

Research has demonstrated various biological activities associated with this compound:

  • Neuraminidase Inhibition : Preliminary studies indicate that this compound effectively inhibits neuraminidase, suggesting its potential utility in treating viral infections.
  • Antimicrobial Properties : The oxazole component is known to interact with multiple biological pathways, potentially offering antimicrobial benefits.
  • Cytotoxicity : Some studies have indicated cytotoxic effects against specific cancer cell lines, warranting further investigation into its anticancer potential.

Synthesis and Derivatives

The synthesis of this compound can be achieved through several chemical transformations, including nucleophilic substitutions and modifications of the oxazole ring. The synthesis typically involves:

  • Formation of the Oxazole Ring : Using appropriate precursors to create the dimethyl oxazole structure.
  • Cyclization and Amine Addition : Introducing the cyclopentane structure through cyclization reactions followed by amine addition.

The structural uniqueness of this compound allows for various derivatives to be synthesized, potentially enhancing its biological activity .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
3-MethylcyclopentanamineCyclopentane ring with amineBase structure for modification
Dimethyloxazole derivativesOxazole ring with varying substitutionsVariations lead to different biological activities
Oseltamivir (Tamiflu)Established neuraminidase inhibitorClinically used antiviral agent

This table highlights how structural variations can influence biological activity and pharmacokinetic properties.

Case Studies and Research Findings

Recent studies have focused on elucidating the binding affinity of N-[(Dimethyl-1,2-oxazol-4-yl)methyl]-3-methylcyclopentan-1-amines to neuraminidase using techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC). These studies aim to quantify its effectiveness compared to established neuraminidase inhibitors like oseltamivir .

Notable Research Findings:

  • In Vitro Assays : Demonstrated significant inhibition of viral replication in cultured cells.
  • Binding Studies : Indicated a high affinity for neuraminidase compared to other compounds in its class.
  • Toxicity Assessments : Preliminary assessments show low toxicity profiles in mammalian cell lines.

Q & A

Q. What synthetic routes are feasible for preparing N-[(Dimethyl-1,2-oxazol-4-yl)methyl]-3-methylcyclopentan-1-amine, and how can yield and purity be optimized?

Methodological Answer: A plausible approach involves palladium-catalyzed reductive cyclization of nitroarenes or nitroalkenes using formic acid derivatives as CO surrogates, as demonstrated for structurally related oxazole-containing compounds . Key steps include:

  • Purification via recrystallization or column chromatography.
  • Monitoring reaction progress using 1H^1H-NMR and HPLC to confirm intermediate formation.
  • Optimizing reaction conditions (e.g., temperature, solvent, catalyst loading) to minimize byproducts. Yield optimization may require iterative adjustment of stoichiometry and reaction time .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

Methodological Answer: Essential techniques include:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm substituent connectivity and stereochemistry.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight verification.
  • Infrared (IR) Spectroscopy : To identify functional groups (e.g., amine N-H stretches at ~3300 cm1^{-1}, oxazole C=N stretches at ~1650 cm1^{-1}) . Cross-referencing with computational predictions (e.g., DFT-calculated NMR shifts) can resolve ambiguities .

Q. How should crystallographic data be collected and processed for structural elucidation?

Methodological Answer: Use single-crystal X-ray diffraction with the WinGX suite for data integration and SHELXL for refinement . Key steps:

  • Mount crystals on a diffractometer (e.g., Bruker D8 Quest) at 100 K to minimize thermal motion.
  • Apply absorption corrections using SADABS or TWINABS for high-quality data.
  • Validate the final structure with PLATON to check for missed symmetry or twinning .

Advanced Research Questions

Q. How can hydrogen bonding patterns in the crystal structure inform predictions of molecular aggregation?

Methodological Answer: Perform graph set analysis to classify hydrogen bonds (e.g., D(2)\text{D}(2) for dimeric motifs) using software like Mercury . For example:

  • Identify donor-acceptor pairs (e.g., amine N-H···O/N interactions).
  • Quantify bond lengths and angles to distinguish strong vs. weak interactions.
  • Correlate patterns with solubility or stability trends (e.g., layered vs. helical packing) .

Q. What strategies resolve contradictions in crystallographic data during refinement?

Methodological Answer:

  • Use SHELXL’s constraints/restraints to model disorder (e.g., flexible cyclopentyl groups).
  • Validate with checkCIF to flag outliers (e.g., ADPs, bond-length mismatches).
  • Compare alternative space groups (e.g., P21/cP2_1/c vs. C2/cC2/c) to identify the correct symmetry . For twinned crystals, apply the TwinRotMat algorithm in SHELXL to deconvolute overlapping reflections .

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